4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 130452-16-3
VCID: VC15906545
InChI: InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-

CAS No.: 130452-16-3

Cat. No.: VC15906545

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- - 130452-16-3

Specification

CAS No. 130452-16-3
Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name 2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one
Standard InChI InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2
Standard InChI Key WZRNKXGBOIAEKA-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2

Introduction

Structural and Nomenclature Considerations

The compound’s systematic name delineates its core framework:

  • Pyrido[3,4-b]indole: A bicyclic system comprising a pyridine ring fused to an indole at positions 3 and 4.

  • 1,2,3,9-Tetrahydro: Partial hydrogenation of the pyridoindole system at four positions, yielding a partially saturated scaffold.

  • 4-Oxo group: A ketone functionality at position 4 of the pyridine ring.

  • 2-(Phenylmethyl): A benzyl substituent at position 2 of the tetrahydro ring system.

This architecture positions the molecule within the broader family of tetrahydro-β-carbolines, which are renowned for their diverse bioactivities, including anticancer and ion channel modulation .

Synthetic Methodologies

Pictet-Spengler Condensation

The synthesis of pyrido[3,4-b]indole derivatives frequently employs the Pictet-Spengler reaction, a cornerstone in tetrahydro-β-carboline chemistry. For the target compound, this involves:

  • Tryptamine precursor: 2-(1H-Indol-3-yl)ethan-1-amine serves as the starting material .

  • Ketone coupling partner: A benzyl-substituted piperidin-4-one or analogous cyclic ketone facilitates cyclization.

  • Acid-catalyzed condensation: Glacial acetic acid mediates the reaction at elevated temperatures (100°C), forming the tetrahydro-pyridoindole core .

For example, reacting tryptamine with 1-(phenylmethyl)piperidin-4-one under these conditions yields the desired spirocyclic intermediate, which is subsequently oxidized to introduce the 4-oxo group .

Post-Condensation Modifications

  • N-Alkylation: Selective alkylation of the secondary amine at position 2 using benzyl bromide in dichloromethane with potassium carbonate as a base introduces the phenylmethyl group .

  • Oxidation: Controlled oxidation of the piperidine ring’s nitrogen-adjacent carbon using reagents like pyridinium chlorochromate (PCC) installs the 4-oxo functionality .

Structural Characterization and Physicochemical Properties

X-ray Crystallography

Crystal structures of related compounds reveal:

  • Planar pyridoindole core: Facilitates π-π stacking interactions in biological targets.

  • Benzyl substituent orientation: Adopts an equatorial position to minimize steric hindrance .

Pharmacological Activities

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Spiropyridoindoles demonstrate co-potentiator activity for CFTR mutants like N1303K, enhancing chloride channel function in synergy with VX-770 (ivacaftor) . Key findings include:

  • EC50 values: Optimized analogs achieve nanomolar potency (e.g., compound 2i, EC50 ~600 nM) .

  • Structure-Activity Relationships (SAR):

    • Fluorine substitutions on the benzyl ring enhance potency (e.g., 2,4,5-trifluorobenzyl > unsubstituted benzyl) .

    • Methoxy groups on the indole moiety improve metabolic stability .

Comparative Analysis of Analogous Compounds

Feature4H-Pyrido[3,4-b]indol-4-one DerivativeSpiro[piperidine-4,1-pyrido[3,4-b]indole]
Core StructureTetrahydro-pyridoindole with 4-oxoSpirocyclic piperidine-pyridoindole
Key Substituent2-(Phenylmethyl)Variably substituted benzyl
Synthetic RoutePictet-Spengler + oxidationPictet-Spengler + N-alkylation
BioactivityPotential CFTR modulationCFTR co-potentiation, anticancer
EC50 (N1303K-CFTR)Not reported600 nM – 4.5 μM

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing alkylation sites on the pyridoindole core complicate selective functionalization .

  • Oxidation sensitivity: The 4-oxo group may degrade under acidic or basic conditions, necessitating protective strategies .

Therapeutic Optimization

  • Pharmacokinetics: Enhancing oral bioavailability through prodrug formulations or structural modifications (e.g., PEGylation).

  • Target specificity: Computational docking studies to identify off-target interactions and refine selectivity .

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